molecular formula C8H9NO4 B8797885 4-(Methoxymethyl)-2-nitrophenol

4-(Methoxymethyl)-2-nitrophenol

Cat. No.: B8797885
M. Wt: 183.16 g/mol
InChI Key: ZCKJBZCQCZOWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-2-nitrophenol is a nitrophenol derivative of interest in several advanced research fields. Researchers value this compound for its potential as a versatile synthetic intermediate and building block in organic synthesis. Its molecular structure, featuring both a nitro group and a protected hydroxymethyl group (methoxymethyl), makes it a candidate for developing more complex molecules, particularly in medicinal chemistry for pharmaceutical research and in material science for creating specialized polymers. In biochemical research, nitrophenol derivatives are often utilized as substrates in enzyme assays, such as those for esterases or phosphatases. The release of the nitrophenolate ion can be easily monitored spectrophotometrically, allowing researchers to track enzyme kinetics and screen for enzyme inhibitors. Furthermore, compounds of this class are investigated in environmental science for their transformation pathways and potential impact as organic pollutants. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic procedures, therapeutic use, or any form of personal consumption.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

4-(methoxymethyl)-2-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,10H,5H2,1H3

InChI Key

ZCKJBZCQCZOWAC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-nitrophenol typically involves the nitration of 4-methoxyphenol. The reaction is carried out by treating 4-methoxyphenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory Agents : Derivatives of 4-(Methoxymethyl)-2-nitrophenol have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that modifications to the nitrophenol structure can enhance anti-inflammatory and analgesic effects while minimizing side effects associated with traditional NSAIDs .
  • Pharmaceutical Intermediates : This compound serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. Its derivatives are being explored for their efficacy in treating conditions such as arthritis and postoperative pain .

2. Environmental Science

  • Pollutant Detection : this compound can be utilized as a marker for environmental monitoring due to its stability and detectability in various matrices. It is relevant in studies assessing the impact of industrial pollutants on ecosystems.

3. Analytical Chemistry

  • pH Indicators : The compound exhibits colorimetric changes at different pH levels, making it suitable for use as a pH indicator in laboratory settings. Its transition from colorless to yellow at alkaline pH values allows for easy visual detection of pH changes .
  • Enzyme Activity Measurement : In biochemical assays, this compound is often used to measure enzyme activity, particularly alkaline phosphatase. The release of this compound during enzymatic reactions can be quantified spectrophotometrically .

Case Studies

StudyFocusFindings
Li et al. (2017)Toxicological AssessmentEvaluated the hematological effects of nitrophenols, including this compound, highlighting its potential toxicity at high concentrations .
Tang et al. (2016)Anti-inflammatory PropertiesInvestigated derivatives of this compound for their anti-inflammatory effects compared to traditional NSAIDs .
Koizumi et al. (2001)Environmental Impact StudyAssessed the persistence of nitrophenols in aquatic environments, providing data on their bioaccumulation potential .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

The table below compares key structural and physical properties of 4-(Methoxymethyl)-2-nitrophenol with similar nitrophenol derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₈H₉NO₄ 183.16 123 -OH, -NO₂ (ortho), -CH₂-O-CH₃ (para)
4-Methoxy-2-nitrophenol C₇H₇NO₄ 169.14 81 -OH, -NO₂ (ortho), -OCH₃ (para)
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 Not reported -OH, -NO₂ (para), -Cl (ortho)
4-Nitrophenol (PNP) C₆H₅NO₃ 139.11 113–114 -OH, -NO₂ (para)
5-Methoxy-2-nitrophenol C₇H₇NO₄ 169.14 Not reported -OH, -NO₂ (ortho), -OCH₃ (meta)
Key Observations:

Substituent Bulk and Melting Points: The methoxymethyl group in this compound contributes to a higher melting point (123°C) compared to 4-Methoxy-2-nitrophenol (81°C), likely due to enhanced hydrogen bonding and steric effects influencing crystal packing . 4-Nitrophenol (PNP), lacking bulky substituents, has a comparable melting point (113–114°C) due to strong intermolecular hydrogen bonding .

Electronic Effects: The methoxy group (-OCH₃) in 4-Methoxy-2-nitrophenol is electron-donating, which may stabilize the nitro group’s electron-withdrawing effects. In contrast, the chloro group (-Cl) in 2-Chloro-4-nitrophenol is electron-withdrawing, increasing acidity and reactivity in electrophilic substitutions .

Q & A

Q. What analytical methods are recommended for quantifying 4-(Methoxymethyl)-2-nitrophenol in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are preferred. For isomer separation, reverse-phase columns with gradient elution (e.g., C18 columns, methanol/water mobile phase) are effective. Internal standards like deuterated nitrophenols (e.g., 2-Nitrophenol-d4) improve accuracy by correcting for matrix effects .

Q. How can the stability of this compound be optimized under experimental conditions?

Store solutions in methanol at 0–6°C to prevent degradation. Avoid prolonged exposure to light, as nitroaromatic compounds are prone to photolytic cleavage. Stability studies should include pH-dependent degradation kinetics, particularly under alkaline conditions where nitro groups may hydrolyze .

Q. What synthetic pathways are available for preparing this compound derivatives?

Methoxymethylation of 2-nitrophenol precursors using methoxymethyl chloride or etherification with methanol under acidic catalysis is common. Functionalization at the phenolic hydroxyl group requires protection/deprotection strategies to avoid side reactions .

Advanced Research Questions

Q. How can toxicokinetic studies for this compound be designed to address interspecies variability?

Use compartmental modeling to compare absorption rates (oral/dermal/inhalation) across species. Prioritize placental transfer studies due to potential fetal hemoglobin susceptibility. Biomarker identification (e.g., nitroreduced metabolites) is critical for human extrapolation, as animal models show incomplete metabolic overlap .

Q. What computational approaches are effective in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model nitro group reduction pathways and electron distribution. Quantitative Structure-Property Relationship (QSPR) models help predict solubility and partition coefficients, aiding in environmental fate assessments .

Q. How do structural modifications (e.g., fluorination) alter the biological activity of this compound?

Fluorination at the methoxymethyl group (e.g., 4-Fluoro-2-(methoxymethyl)phenol) increases electronegativity, affecting binding to cytochrome P450 enzymes. Comparative studies using LC-MS/MS can quantify metabolite profiles to link structural changes to toxicity .

Q. What strategies resolve contradictions in literature data on nitrophenol toxicity?

Conduct systematic reviews with inclusion/exclusion criteria for study quality (e.g., dosing consistency, purity verification). Meta-analyses should stratify data by exposure route and species. Conflicting results often arise from differences in metabolite detection limits or assay sensitivity .

Methodological Considerations

Q. How can isomers of this compound be distinguished spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy at 600 MHz resolves methoxymethyl group orientation. Infrared (IR) spectroscopy identifies nitro group stretching vibrations (1520–1350 cm⁻¹), while mass spectrometry distinguishes fragmentation patterns of positional isomers .

Q. What in vitro models are suitable for studying nitro group reduction pathways?

Hepatic microsomal fractions (e.g., human S9 fractions) under anaerobic conditions simulate nitroreductase activity. Monitor reaction progress via UV-Vis spectroscopy (λ = 400 nm for nitrophenolate ion formation) .

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